molecular formula C13H18O2 B14706480 2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol CAS No. 21704-71-2

2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol

Cat. No.: B14706480
CAS No.: 21704-71-2
M. Wt: 206.28 g/mol
InChI Key: PYQVCYCHUWIDIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the condensation of 2,3,5-trimethylhydroquinone with isophytol under acidic conditions. The reaction is followed by cyclization to form the chromanol ring structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The antioxidant effect of 2,5,7,8-Tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing oxidative damage to cells and tissues. The compound targets reactive oxygen species and interrupts the chain reactions that lead to cellular damage .

Properties

CAS No.

21704-71-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C13H18O2/c1-7-5-6-11-10(4)12(14)8(2)9(3)13(11)15-7/h7,14H,5-6H2,1-4H3

InChI Key

PYQVCYCHUWIDIS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(O1)C(=C(C(=C2C)O)C)C

Origin of Product

United States

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